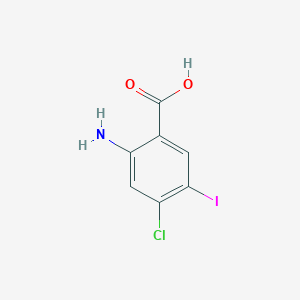

Ácido 2-amino-4-cloro-5-yodobenzoico

Descripción general

Descripción

Synthesis Analysis

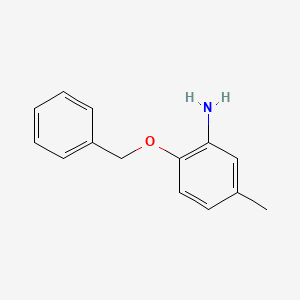

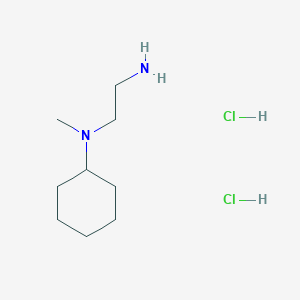

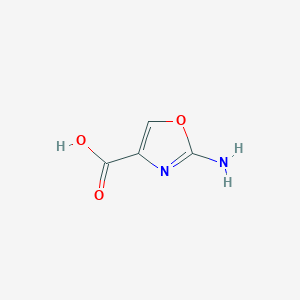

The synthesis of related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives, has been explored in the context of their potential as 5-HT4 receptor agonists and antagonists . These compounds were synthesized from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol, indicating that the amino and chloro substituents on the benzoic acid ring can be manipulated to create a variety of derivatives with significant biological activity.

Molecular Structure Analysis

The molecular structure of 4-amino-5-chloro-2-methoxybenzoic acid was studied using X-ray crystallography and molecular modeling, revealing a cis folded conformation of the ethyl chain and a specific orientation of the nitrogen atom's lone pair . This information suggests that the molecular structure of 2-Amino-4-chloro-5-iodobenzoic acid could also be analyzed using similar techniques to determine its conformation and electronic properties.

Chemical Reactions Analysis

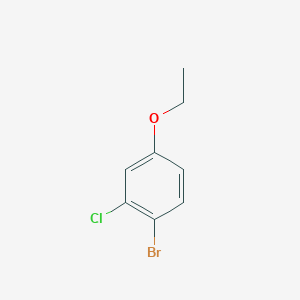

The chlorination of 4-aminobenzoic acid and its derivatives has been investigated, leading to various chlorinated products . This study provides insights into the reactivity of the amino group in the presence of chlorinating agents and could be extrapolated to understand the chemical behavior of 2-Amino-4-chloro-5-iodobenzoic acid under similar conditions.

Physical and Chemical Properties Analysis

Spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR have been employed to analyze the physical and chemical properties of 4-amino-5-chloro-2-methoxybenzoic acid . These methods provided information on vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic properties such as HOMO and LUMO energies. The first-order hyperpolarizability and thermodynamic properties were also interpreted. This comprehensive spectroscopic analysis could be applied to 2-Amino-4-chloro-5-iodobenzoic acid to deduce its properties.

Aplicaciones Científicas De Investigación

Síntesis Química

“Ácido 2-amino-4-cloro-5-yodobenzoico” is a chemical compound with the molecular formula C7H5ClINO2 . It is often used as a reactant or intermediate in the synthesis of other complex compounds .

Intermediarios Farmacéuticos

This compound can be used as an intermediate in the production of various pharmaceuticals . The presence of both amine and carboxylic acid functional groups makes it a versatile intermediate in drug synthesis.

Ciencia de Materiales

In the field of material science, “this compound” could potentially be used in the synthesis and growth of organic single crystals . These crystals could have applications in nonlinear optics and optical limiting applications .

Óptica No Lineal

The compound could potentially be used in the development of materials for nonlinear optics . Nonlinear optical materials are crucial for the advancement of photonics and optoelectronics, including applications in high-speed telecommunications.

Aplicaciones de Limitación Óptica

Optical limiting materials are used to protect sensitive optical sensors and human eyes from damage caused by intense light sources . “this compound” could potentially be used in the development of such materials .

Químicos de Pantalla de Cristal Líquido (LCD)

This compound could potentially be used in the production of polarizing films for Liquid Crystal Display (LCD) chemicals . These films are crucial components of modern display technologies.

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4-chloro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCXXKZBKWSNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

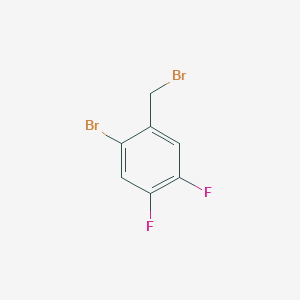

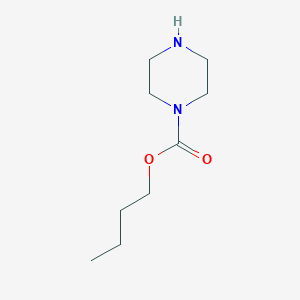

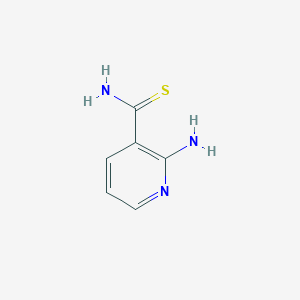

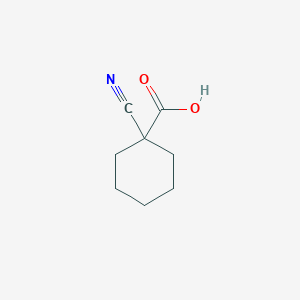

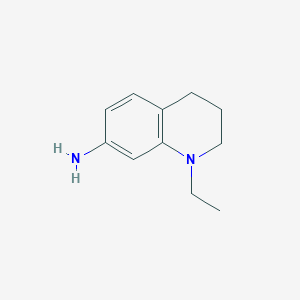

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)